

Application Notes and Protocols: DL-erythro-Dihydrosphingosine

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Compound of Interest		
Compound Name:	DL-erythro-Dihydrosphingosine	
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Introduction

DL-erythro-Dihydrosphingosine, also known as sphinganine, is a critical intermediate in the de novo biosynthesis of sphingolipids. It is the saturated backbone of dihydroceramides, which are subsequently desaturated to form ceramides, central molecules in sphingolipid metabolism. Due to its role as a precursor and its own potential bioactivity, **DL-erythro-dihydrosphingosine** and its isomers are valuable tools in studying sphingolipid metabolism and signaling. This document provides an overview of its commercial sources, purity, and detailed protocols for its use in key research applications.

Commercial Sources and Purity of Dihydrosphingosine Isomers

The availability and purity of dihydrosphingosine are crucial for reliable experimental outcomes. Several suppliers offer **DL-erythro-dihydrosphingosine** and its related isomers. The table below summarizes commercially available dihydrosphingosine compounds, their typical purities, and suppliers. Researchers are advised to obtain batch-specific certificates of analysis for detailed purity information.



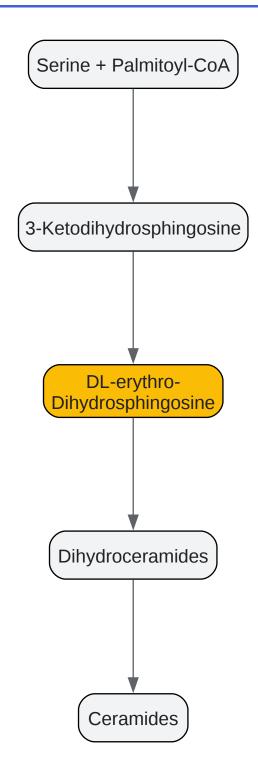
Compound Name	CAS Number	Typical Purity	Supplier Examples
DL-erythro- Dihydrosphingosine	3102-56-5	≥98%	Larodan[1], CHEMLYTE SOLUTIONS CO.,LTD[2]
D-erythro- Dihydrosphingosine	764-22-7	>98%[3][4], 95%[5]	Larodan[3], Sigma- Aldrich[4][6], BOC Sciences[5]
D-erythro-Sphingosine	123-78-4	≥98% (TLC)	Sigma-Aldrich (Calbiochem®)[7]

Note: Purity is often determined by methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It is recommended to confirm the analytical method used for purity assessment with the supplier.

Signaling Pathways Involving Dihydrosphingosine

DL-erythro-Dihydrosphingosine is a key molecule in the de novo sphingolipid synthesis pathway. It is formed from 3-ketodihydrosphingosine and is subsequently acylated to form dihydroceramides. Furthermore, some studies have shown that dihydrosphingosine derivatives can inhibit signaling pathways like the Extracellular signal-regulated kinase (ERK) pathway.

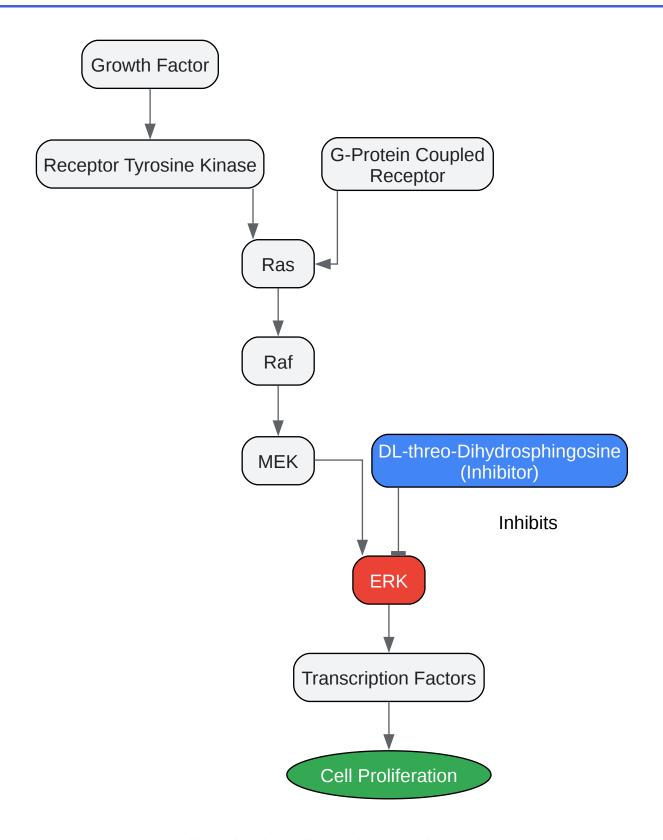




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Figure 1: De novo sphingolipid biosynthesis pathway. SPT: Serine Palmitoyltransferase, KSR: 3-Ketodihydrosphingosine Reductase, CerS: Ceramide Synthase, DEGS1: Dihydroceramide Desaturase 1.





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Figure 2: Simplified ERK signaling pathway and its inhibition by a dihydrosphingosine isomer.



Experimental Protocols

The following are detailed protocols for common applications of **DL-erythro-dihydrosphingosine** in a research setting.

Protocol 1: In Vitro Dihydroceramide Desaturase (DEGS1) Activity Assay

This protocol is adapted from studies characterizing dihydroceramide desaturase activity.[8][9] It measures the conversion of a dihydroceramide substrate to ceramide. **DL-erythro-dihydrosphingosine** can be used to generate the N-acylated substrate in situ or used in competition assays.

Materials:

- Rat liver microsomes (or cell lysates overexpressing DEGS1)
- N-octanoyl-DL-erythro-dihydrosphingosine (C8-dihydroceramide) or other N-acylated dihydrosphingosine substrate
- NADH or NADPH
- · Bovine Serum Albumin (BSA), fatty acid-free
- Phosphate buffer (0.1 M, pH 7.4)
- Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)
- Internal standard for LC-MS/MS (e.g., C17-ceramide)
- LC-MS/MS system

Procedure:

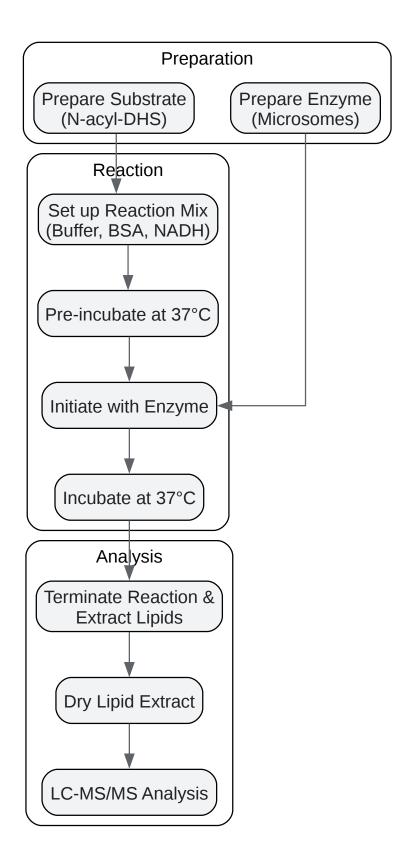
 Substrate Preparation: Prepare a stock solution of the N-acylated dihydrosphingosine substrate in ethanol or DMSO. The final concentration in the assay will typically be in the micromolar range.



- Enzyme Preparation: Thaw rat liver microsomes on ice. Dilute the microsomes in phosphate buffer to the desired protein concentration (e.g., 0.1-1 mg/mL).
- Reaction Setup:
 - In a microcentrifuge tube, add the following in order:
 - Phosphate buffer
 - BSA (to a final concentration of ~0.1%)
 - NADH or NADPH (to a final concentration of 1-2 mM)
 - Substrate (e.g., C8-dihydroceramide)
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate Reaction: Add the microsomal protein to the pre-warmed reaction mixture to initiate the reaction. The final reaction volume is typically 100-200 μ L.
- Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure linear product formation.
- Reaction Termination and Lipid Extraction:
 - Stop the reaction by adding 3 volumes of chloroform:methanol (2:1 v/v).
 - Add the internal standard.
 - Vortex thoroughly and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
 - Dry the lipid extract under a stream of nitrogen.
- Sample Analysis:
 - Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).



• Analyze the sample by LC-MS/MS to quantify the formation of the ceramide product relative to the internal standard.





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Figure 3: Experimental workflow for the in vitro Dihydroceramide Desaturase (DEGS1) assay.

Protocol 2: Analysis of Cellular Sphingolipids by LC-MS/MS Following Treatment with DL-erythro-Dihydrosphingosine

This protocol provides a general framework for treating cells with **DL-erythro-dihydrosphingosine** and subsequently analyzing changes in the cellular sphingolipidome by LC-MS/MS.[10][11][12][13]

Materials:

- Cell culture medium and supplements
- · DL-erythro-Dihydrosphingosine
- Solvent for dihydrosphingosine (e.g., ethanol or DMSO)
- Phosphate-buffered saline (PBS)
- Cell scraper
- Lipid extraction solvent (e.g., isopropanol:water:ethyl acetate, 30:10:60 v/v/v)
- Internal standards for various sphingolipid classes
- LC-MS/MS system

Procedure:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
 - Prepare a stock solution of **DL-erythro-dihydrosphingosine** in a suitable solvent.



- Dilute the stock solution in cell culture medium to the desired final concentration. Include a
 vehicle control (medium with the same concentration of solvent).
- Remove the old medium from the cells and replace it with the treatment or vehicle control medium.
- Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24 hours).
- · Cell Harvesting and Lipid Extraction:
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Add a known volume of the lipid extraction solvent containing the internal standards to the cell culture plate.
 - Scrape the cells from the plate and transfer the cell lysate/solvent mixture to a glass tube.
 - Vortex the mixture vigorously.
 - Centrifuge to pellet the cell debris.
 - Transfer the supernatant containing the lipid extract to a new tube.
- Sample Preparation for LC-MS/MS:
 - Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried lipids in a solvent compatible with your LC-MS/MS method (e.g., methanol/chloroform).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the different sphingolipid species.
 - Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring
 (MRM) mode to specifically detect and quantify the target sphingolipids based on their



precursor and product ion masses.

 Quantify the endogenous sphingolipids by comparing their peak areas to those of the corresponding internal standards.

Protocol 3: Investigating the Inhibition of ERK Signaling

This protocol outlines a general approach to assess the inhibitory effect of dihydrosphingosine isomers on the ERK signaling pathway, often assessed by measuring the phosphorylation of ERK.[14][15][16]

Materials:

- Cell line of interest (e.g., airway smooth muscle cells, cancer cell lines)
- Cell culture reagents
- DL-threo-dihydrosphingosine (or other dihydrosphingosine isomers)
- Stimulant for the ERK pathway (e.g., platelet-derived growth factor (PDGF), phorbol esters)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE reagents and equipment
- Western blotting reagents and equipment
- Primary antibodies against phospho-ERK (p-ERK) and total ERK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

Cell Culture and Serum Starvation:



- Plate cells and grow to 70-80% confluency.
- To reduce basal ERK activity, serum-starve the cells by incubating them in a low-serum or serum-free medium for a period of time (e.g., 12-24 hours) before the experiment.
- Inhibitor Pre-treatment:
 - Treat the serum-starved cells with various concentrations of the dihydrosphingosine inhibitor (or vehicle control) for a specific duration (e.g., 30-60 minutes).
- Stimulation of ERK Pathway:
 - Following the inhibitor pre-treatment, stimulate the cells with a known ERK activator (e.g., PDGF) for a short period (e.g., 5-15 minutes).
- Cell Lysis:
 - Immediately after stimulation, wash the cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer.
 - Scrape the cells and collect the lysate.
 - Clarify the lysate by centrifugation to remove cell debris.
- Protein Quantification:
 - Determine the protein concentration of each cell lysate using a standard protein assay.
- Western Blotting:
 - Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody against p-ERK.



- Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
- Data Analysis:
 - Quantify the band intensities for p-ERK and total ERK.
 - Normalize the p-ERK signal to the total ERK signal for each sample.
 - Compare the levels of ERK phosphorylation in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Conclusion

DL-erythro-Dihydrosphingosine is a fundamental molecule in sphingolipid research. Understanding its commercial availability and having access to detailed experimental protocols is essential for researchers investigating the roles of sphingolipids in health and disease. The information and protocols provided in this document serve as a valuable resource for designing and executing experiments involving this key biosynthetic intermediate.

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